molecular formula C19H21F2N3O3S B2554197 4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2309779-60-8

4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2554197
CAS No.: 2309779-60-8
M. Wt: 409.45
InChI Key: PCQKKLHCMCJYJA-UHFFFAOYSA-N
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Description

4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a cyclopropyl group and a piperidine moiety linked to a difluorobenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine
  • 4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}benzene

Uniqueness

The uniqueness of 4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine lies in its specific structural features, such as the combination of a pyrimidine ring with a cyclopropyl group and a piperidine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-cyclopropyl-6-[[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3S/c20-15-7-16(21)9-17(8-15)28(25,26)24-5-3-13(4-6-24)11-27-19-10-18(14-1-2-14)22-12-23-19/h7-10,12-14H,1-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQKKLHCMCJYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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